molecular formula C9H10ClF3N2 B14842416 3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine

Cat. No.: B14842416
M. Wt: 238.64 g/mol
InChI Key: AYXIDWGVHKYDNX-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is an organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloro-4-(trifluoromethyl)pyridine.

    Alkylation: The pyridine derivative undergoes alkylation with 3-bromopropan-1-amine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom and amine group can form hydrogen bonds and other interactions with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the propan-1-amine side chain.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide: Contains additional functional groups and different biological activities.

Uniqueness

3-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-5-6(9(11,12)13)4-7(15-8)2-1-3-14/h4-5H,1-3,14H2

InChI Key

AYXIDWGVHKYDNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCCN)Cl)C(F)(F)F

Origin of Product

United States

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